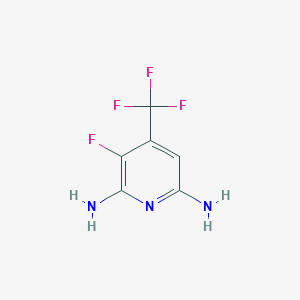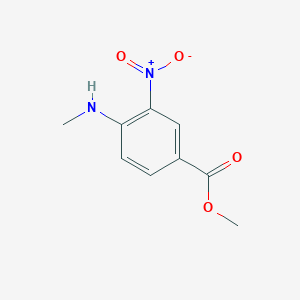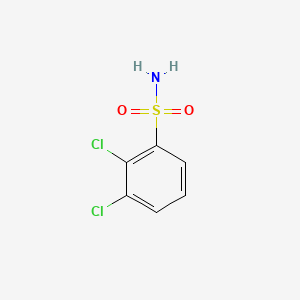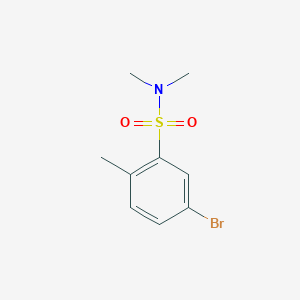![molecular formula C10H12N4O B1312575 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine CAS No. 90870-83-0](/img/structure/B1312575.png)
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine
Descripción general
Descripción
“4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” is a chemical compound that belongs to the class of pyrrolopyrimidines . It is known for its potential biological activities and is often used in the development of new pharmaceuticals .
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives, including “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine”, typically involves multiple steps and requires specific reagents and conditions . For instance, a series of halogenated ‘(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were successfully synthesized in three steps with high yields .Molecular Structure Analysis
The molecular structure of “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” is characterized by the presence of a pyrrolopyrimidine core, which is a fused ring system containing a pyrrole ring and a pyrimidine ring . This core structure is often modified with various substituents to enhance its biological activity .Chemical Reactions Analysis
The chemical reactions involving “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” are typically associated with its use as a building block in the synthesis of more complex molecules . For example, it can undergo reactions with various reagents to introduce different functional groups, thereby altering its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” would depend on its specific structure and substituents. For a related compound, the yield was reported as 71% as a yellow solid, with a melting point of 287–288 °C .Aplicaciones Científicas De Investigación
1. Antitubercular Agents
- Summary of Application: This compound has been explored as a potential antitubercular agent. Scientists synthesized and studied the structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives, providing insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .
- Methods of Application: The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method, and cell toxicity was determined using the MTT assay .
- Results: Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM. The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, had a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
2. RNA Synthesis for Advanced Therapeutic Applications
- Summary of Application: The compound is used in the synthesis of self-amplifying RNA (saRNA), which enhances the potency and efficacy of vaccines, immunotherapies, and gene therapies .
- Methods of Application: The production of saRNA involves meticulous optimization of production processes, vectors, and specialized modifications, supporting early-stage research to pre-clinical development .
3. Antibacterial and Antifungal Agents
- Summary of Application: Compounds with the pyrrolo[2,3-d]pyrimidine moiety, such as “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine”, have been found to have broad biological applications, including antibacterial and antifungal activities .
- Methods of Application: The compounds are typically tested against a variety of bacterial and fungal strains using standard microbiological techniques, such as disk diffusion or broth dilution methods .
- Results: While specific results for “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” are not provided, compounds with the pyrrolo[2,3-d]pyrimidine moiety have generally shown promising antibacterial and antifungal activities .
4. Neurodegenerative Disease Treatment
- Summary of Application: Nicotine, which can interact with nicotinic acetylcholine receptors in the brain, has potential therapeutic implications for neurodegenerative conditions such as Alzheimer’s and Parkinson’s disease . “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” could potentially be used in the synthesis of nicotine analogs for this purpose .
- Methods of Application: The compound would be used in the synthesis of nicotine analogs, which would then be tested in preclinical models of neurodegenerative diseases .
- Results: While specific results for “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” are not provided, the study suggests that nicotine and its analogs can augment the release of various neurotransmitters in the rat hippocampus, potentially providing a basis for therapeutic effects in neurodegenerative diseases .
5. Janus Kinase (JAK) Inhibitors
- Summary of Application: The compound is used in the synthesis of JAK inhibitors, which have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
- Methods of Application: The compound is used in the synthesis of JAK inhibitors, which are then tested in preclinical models of cancer and inflammatory diseases .
- Results: While specific results for “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” are not provided, the study suggests that JAK inhibitors have shown promise in the treatment of various diseases .
6. Antiviral Agents
- Summary of Application: Compounds with the pyrrolo[2,3-d]pyrimidine moiety, such as “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine”, have been found to have antiviral activities .
- Methods of Application: The compounds are typically tested against a variety of viral strains using standard virological techniques .
- Results: While specific results for “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” are not provided, compounds with the pyrrolo[2,3-d]pyrimidine moiety have generally shown promising antiviral activities .
Direcciones Futuras
The future research directions for “4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine” could involve further exploration of its biological activities and potential therapeutic applications. For instance, more studies could be conducted to investigate its mechanism of action, optimize its synthesis, and evaluate its efficacy and safety in preclinical and clinical settings .
Propiedades
IUPAC Name |
4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-11-9-8(1)10(13-7-12-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAZHSRKWYDANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431171 | |
| Record name | 4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine | |
CAS RN |
90870-83-0 | |
| Record name | 4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Furan-2-yl)phenyl]methanamine](/img/structure/B1312494.png)




![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)


![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)